molecular formula C11H20N4OS2 B2455344 1-(Tert-butyl)-3-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)urea CAS No. 898462-06-1

1-(Tert-butyl)-3-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B2455344
CAS No.: 898462-06-1
M. Wt: 288.43
InChI Key: AMROYNWRMQKMQM-UHFFFAOYSA-N
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Description

The tert-butyl group is a portion of a molecular structure equivalent to 2-methyl propane minus one hydrogen atom from carbon 2 . The sec-butyl group is a portion of a molecular structure equivalent to butane minus one hydrogen atom from carbon 2 .


Synthesis Analysis

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .


Molecular Structure Analysis

The tert-butyl group is a portion of a molecular structure equivalent to 2-methyl propane minus one hydrogen atom from carbon 2 . The sec-butyl group is a portion of a molecular structure equivalent to butane minus one hydrogen atom from carbon 2 .


Chemical Reactions Analysis

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .


Physical and Chemical Properties Analysis

The tert-butyl group is a portion of a molecular structure equivalent to 2-methyl propane minus one hydrogen atom from carbon 2 . The sec-butyl group is a portion of a molecular structure equivalent to butane minus one hydrogen atom from carbon 2 .

Scientific Research Applications

Herbicidal Activity

1-(Tert-butyl)-3-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)urea and its derivatives exhibit significant herbicidal activities. For instance, a study by Lee and Ishizuka (1976) found that among various thiadiazolylurea derivatives, the compound displayed the most potent herbicidal effects. This selectivity was particularly evident between barley, which showed tolerance, and wheat, which was susceptible. The selectivity was attributed to differences in the rates of N-demethylation, a metabolic process that inactivates the compound in plants. Interestingly, cotton plants, typically tolerant to phenylurea herbicides, were found to be highly susceptible to this compound, suggesting a unique mechanism of action distinct from that of phenylurea herbicides (Lee & Ishizuka, 1976).

Mechanism of Action

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

Safety and Hazards

Tert-butyl compounds are highly reactive; violent reactions may occur on exposure to water, CO2 and other materials; may ignite spontaneously on exposure to air; highly corrosive to the skin and eyes .

Future Directions

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described .

Properties

IUPAC Name

1-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-3-tert-butylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4OS2/c1-6-7(2)17-10-15-14-9(18-10)12-8(16)13-11(3,4)5/h7H,6H2,1-5H3,(H2,12,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMROYNWRMQKMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(S1)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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